molecular formula C19H19ClN2O2 B2745097 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954660-17-4

3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2745097
CAS No.: 954660-17-4
M. Wt: 342.82
InChI Key: UNTRKYYOXDPOKE-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Researchers have synthesized various analogs and derivatives involving similar structural frameworks to "3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," demonstrating significant antimicrobial and antitubercular activities. For instance, a novel series of compounds derived from quinazolinone analogs showed good antitubercular activity against Mycobacterium tuberculosis H37Rv strain and exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015). Similarly, compounds synthesized from tetrahydroisoquinoline and isochroman frameworks through various chemical processes have been explored for their potential in addressing microbial infections, demonstrating the versatility of such structures in drug development (Muramatsu, Nakano, & Li, 2013).

Anticancer Evaluation

The structural motif similar to "this compound" has been investigated for anticancer properties. Research indicates that certain derivatives exhibit a broad range of activity against various tumor cell lines, highlighting the potential for developing new anticancer agents with this backbone (Bondock & Gieman, 2015).

Synthetic Applications and Methodology

The compound's structural framework has been applied in synthetic chemistry to develop new methods and routes for constructing complex molecules. For instance, the synthesis of benzoxazole derivatives through Cu(I) catalyzed C–N/C–O coupling represents an innovative approach to molecular construction, showcasing the compound's relevance in advancing synthetic methodologies (Miao et al., 2015).

Properties

IUPAC Name

3-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-10-22-17-8-7-16(12-13(17)6-9-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTRKYYOXDPOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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